2-乙氧基-4-氧代-4,5-二氢呋喃-3-甲酸乙酯

描述

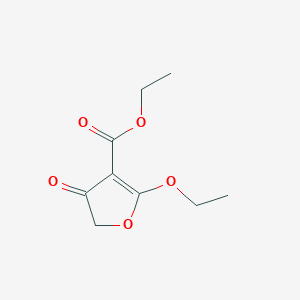

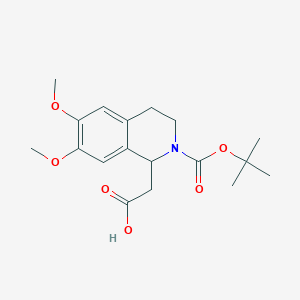

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C9H12O5 and its molecular weight is 200.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和反应性

- 2-乙氧基-4-氧代-4,5-二氢呋喃-3-甲酸乙酯用于各种合成反应。例如,它在水性盐酸存在下与醇反应,得到 5-烷氧基-2-氨基-5-(2-芳基-2-氧代乙基)-4-氧代-1H-4,5-二氢呋喃-3-羧酸衍生物。这些反应已使用量子化学计算进行了研究 (Ivanov 等人,2018)。

在生物碱合成中的作用

- 该化合物在合成天然生物碱中起着至关重要的作用。例如,它已被用于异麦角苷的合成,从容易获得的 2,4-二甲氧基苯胺和 2-乙氧基-4-氧代-4,5-二氢呋喃-3-甲酸乙酯开始,通过一系列涉及热环化和甲基化的步骤 (Lin 等人,1987)。

在心血管研究中的应用

- 2-乙氧基-4-氧代-4,5-二氢呋喃-3-甲酸乙酯的衍生物已被合成并评估其抗心律失常活性和心血管作用。一些衍生物在抑制心率方面表现出显着的活性 (苏怡芳,2006)。

有机合成和药物研究

- 该化合物还参与各种有机和药物化合物的合成。例如,它用于合成吡喃酮和噻唑衍生物,这些衍生物在药学中具有重要的意义,因为它们具有潜在的治疗特性 (Gelmi & Pocar,1992;Albreht 等人,2009;Zanatta 等人,2020)。

在癌症研究中的潜力

- 一种特定的衍生物,2-氨基-4-(2-乙氧基-2-氧代乙基)-6-苯基-4H-色烯-3-甲酸乙酯,显示出克服癌症治疗中耐药性的希望。它对一系列血液和实体瘤细胞表现出低微摩尔细胞毒性,并有可能治疗具有多重耐药性的癌症 (Das 等人,2009)。

作用机制

Target of Action

The primary target of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is promyelocytic leukemia HL-60 cells . The compound exhibits anti-proliferative activity and induces apoptosis in these cells .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . The compound also upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein .

Biochemical Pathways

The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can lead to apoptosis. The compound also decreases the mitochondrial membrane potential , which is a key event in the early phases of cell apoptosis .

Pharmacokinetics

The compound’s ability to induce apoptosis in hl-60 cells suggests that it is able to reach its target effectively .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound also alters the mitochondrial membrane potential and the protein level of Bax and Bcl-2 .

安全和危害

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

未来方向

The compound has shown promise in scientific research, particularly in the field of anti-cancer therapeutics . Its complex structure and diverse applications make it a valuable compound for various studies. Future research may focus on further exploring its potential applications and understanding its mechanism of action in more detail.

生化分析

Biochemical Properties

Cellular Effects

Molecular Mechanism

It is known that the compound can interact with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at ambient temperature .

Dosage Effects in Animal Models

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can interact with various subcellular compartments .

属性

IUPAC Name |

ethyl 2-ethoxy-4-oxofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-3-12-8(11)7-6(10)5-14-9(7)13-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYNVMHWVMOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549535 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36717-48-3 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)